molecular formula C13H16ClNO3 B14196880 Ethyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate CAS No. 920799-10-6

Ethyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate

Cat. No.: B14196880
CAS No.: 920799-10-6
M. Wt: 269.72 g/mol
InChI Key: JLCRVKSMDPOHHW-GFCCVEGCSA-N
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Description

Ethyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with an ethyl ester group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 4-chlorophenylmorpholine. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenylmorpholine derivatives.

Scientific Research Applications

Ethyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate can be compared with other morpholine derivatives, such as:

    Morpholine-4-carboxylate: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.

    4-Chlorophenylmorpholine: Lacks the ethyl ester group, affecting its reactivity and applications.

    Ethyl (2s)-2-(4-bromophenyl)morpholine-4-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

920799-10-6

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

ethyl (2S)-2-(4-chlorophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C13H16ClNO3/c1-2-17-13(16)15-7-8-18-12(9-15)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m1/s1

InChI Key

JLCRVKSMDPOHHW-GFCCVEGCSA-N

Isomeric SMILES

CCOC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)N1CCOC(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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